1-Isonicotinoylpiperidine-4-carboxylic acid

CAS No.: 67691-60-5

Cat. No.: VC2262032

Molecular Formula: C12H14N2O3

Molecular Weight: 234.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 67691-60-5 |

|---|---|

| Molecular Formula | C12H14N2O3 |

| Molecular Weight | 234.25 g/mol |

| IUPAC Name | 1-(pyridine-4-carbonyl)piperidine-4-carboxylic acid |

| Standard InChI | InChI=1S/C12H14N2O3/c15-11(9-1-5-13-6-2-9)14-7-3-10(4-8-14)12(16)17/h1-2,5-6,10H,3-4,7-8H2,(H,16,17) |

| Standard InChI Key | PGQVNJCDBHHSMK-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1C(=O)O)C(=O)C2=CC=NC=C2 |

| Canonical SMILES | C1CN(CCC1C(=O)O)C(=O)C2=CC=NC=C2 |

Introduction

Chemical Structure and Properties

Structural Characteristics

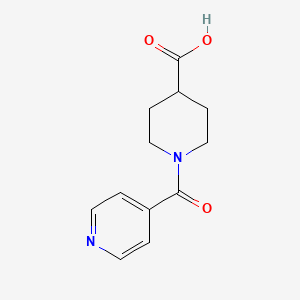

1-Isonicotinoylpiperidine-4-carboxylic acid features a piperidine ring as its core structure with two key functional groups: a carboxylic acid moiety at the 4-position and an isonicotinoyl group (derived from isonicotinic acid) attached to the nitrogen atom of the piperidine ring. The presence of both the carboxylic acid group and the pyridine ring from the isonicotinoyl moiety gives this molecule interesting chemical properties and potential for various interactions with biological systems.

The structural formula can be represented as C12H14N2O3, indicating the presence of 12 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The two nitrogen atoms come from the piperidine ring and the pyridine ring of the isonicotinoyl group, while the three oxygen atoms are distributed between the carboxylic acid group and the carbonyl group of the isonicotinoyl moiety.

Relationship to Similar Compounds

Comparison with Isonipecotic Acid

Isonipecotic acid, also known as piperidine-4-carboxylic acid, can be considered a structural precursor to 1-Isonicotinoylpiperidine-4-carboxylic acid. The key difference is that isonipecotic acid lacks the isonicotinoyl group attached to the piperidine nitrogen. Isonipecotic acid acts as a GABA A receptor partial agonist , which suggests potential neuroactive properties. This base compound consists of a piperidine ring with a carboxylic acid moiety in the iso (4) position .

Structural Relationships to Other Piperidine Derivatives

1-Isonicotinoylpiperidine-4-carboxylic acid belongs to the broader class of piperidinecarboxylic acids and their derivatives. This class includes compounds like:

-

1-(Pyridin-4-yl)-piperidine-4-carboxylic acid (CAS: 93913-86-1), which differs by having a direct pyridine ring attachment rather than through a carbonyl linkage .

-

1-Isobutylpiperidine-4-carboxylic acid (CAS: 901313-95-9), which features an isobutyl group at the nitrogen position instead of an isonicotinoyl group .

-

1-Boc-piperidine-4-carboxylic acid (also known as Boc-Isonipecotic acid), which contains a tert-butyloxycarbonyl (Boc) protecting group at the nitrogen position .

These structural relationships can be summarized in the following table:

| Compound | CAS Number | Molecular Formula | N-Substituent | Key Feature |

|---|---|---|---|---|

| 1-Isonicotinoylpiperidine-4-carboxylic acid | 67691-60-5 | C12H14N2O3 | Isonicotinoyl | Pyridine ring linked via carbonyl group |

| Isonipecotic acid | Not specified | C6H11NO2 | H (unsubstituted) | GABA A receptor partial agonist |

| 1-(Pyridin-4-yl)-piperidine-4-carboxylic acid | 93913-86-1 | C11H14N2O2 | Pyridin-4-yl | Direct pyridine attachment |

| 1-Isobutylpiperidine-4-carboxylic acid | 901313-95-9 | C10H19NO2 | Isobutyl | Branched alkyl substituent |

| 1-Boc-piperidine-4-carboxylic acid | 84358-13-4 | C11H19NO4 | Boc | Protected amine, common synthetic intermediate |

Synthesis Methods

Industrial Production Considerations

For industrial-scale production, considerations would include:

-

Selection of appropriate reagents that balance reactivity with safety and cost

-

Optimization of reaction conditions to maximize yield and purity

-

Development of efficient purification methods, possibly including recrystallization from solvents like water-N,N-dimethylformamide, as seen in the synthesis of related compounds

-

Implementation of quality control procedures to ensure consistent product specifications

Analytical Characterization

Spectroscopic Analysis

For complete characterization of 1-Isonicotinoylpiperidine-4-carboxylic acid, several spectroscopic techniques would typically be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR would show signals for the various proton environments, including those on the piperidine ring, the pyridine ring, and the carboxylic acid group

-

13C NMR would identify the carbon signals, with distinctive peaks for the carbonyl carbons and the aromatic carbons in the pyridine ring

-

-

Mass Spectrometry:

-

Would confirm the molecular weight of approximately 234 g/mol (based on the formula C12H14N2O3)

-

Fragmentation patterns could help confirm structural features

-

-

Infrared (IR) Spectroscopy:

-

Would show characteristic absorption bands for functional groups such as the carboxylic acid (O-H stretch, C=O stretch), amide carbonyl, and aromatic C=C and C=N stretches

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume